molecular formula C16H15ClN2OS B2467293 [2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol CAS No. 866009-41-8

[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol

Cat. No. B2467293
CAS RN: 866009-41-8
M. Wt: 318.82
InChI Key: LAFZZYUFSKZFOR-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol is a useful research compound. Its molecular formula is C16H15ClN2OS and its molecular weight is 318.82. The purity is usually 95%.
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Scientific Research Applications

Modulators of Multidrug Resistance in Tumor Cells

2-Phenylimidazo[2,1-b]benzothiazole derivatives, closely related to the compound , have been found effective in overcoming multidrug resistance in tumor cells. Among these derivatives, some show potent activity, suggesting potential applications in cancer treatment strategies (Tasaka et al., 1997).

Structural and Spectroscopic Studies

Research focusing on the structural and spectroscopic properties of benzimidazole derivatives, which share structural similarities with the compound , reveals insights into their hydrogen bond and π-π interactions. These studies provide a deeper understanding of the compound's molecular geometry and electronic structure (Saral et al., 2017).

Antimicrobial Agents

Derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, structurally related to the compound in focus, show potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Sah et al., 2014).

Anticonvulsant Agents

Research into 2-amino-5- and 6-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzothiazole derivatives, similar to the compound of interest, has demonstrated good anticonvulsant potencies. These findings suggest the possibility of using similar compounds in the treatment of convulsive disorders (Gineinah, 2001).

Novel Ring System in Benzimidazo[1,2-c][1,2,3]thiadiazoles

Studies have explored the synthesis and structure of novel ring systems like benzimidazo[1,2-c][1,2,3]thiadiazoles, closely related to the compound . These studies contribute to our understanding of new heterocyclic compounds and their potential applications (Tumkevičius et al., 2003).

Synthesis and Characterization of Benzothiazole Derivatives

The synthesis and characterization of various benzothiazole derivatives, which are structurally related to the compound in focus, have been extensively studied. These investigations provide insights into the potential applications of these compounds in various fields, including medicine and materials science (Dubey et al., 2003).

Intramolecular Amidation in Heterocyclic Systems

Research on the intramolecular amidation of compounds like imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole, closely related to the compound , has led to the synthesis of novel heterocyclic systems. This research contributes to the development of new compounds with potential applications in pharmaceuticals and materials science (Kolavi et al., 2006).

Photo-Physical Characteristics of Benzothiazole Derivatives

Studies on the photo-physical properties of various benzothiazole derivatives have revealed their potential applications in areas such as fluorescence imaging and sensing. These compounds exhibit unique absorption-emission properties, which can be utilized in developing new photonic materials and technologies (Padalkar et al., 2011).

Antitumor and Antimicrobial Properties of Benzothiazole Derivatives

Research into benzothiazole derivatives has shown their potential in exhibiting antitumor and antimicrobial activities. These compounds have been tested against various cancer cell lines and pathogenic strains, indicating their potential in pharmaceutical development (Patel et al., 2011).

properties

IUPAC Name

[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-8,20H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFZZYUFSKZFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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